molecular formula C14H17N3O4 B2660802 3-(2-Oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one CAS No. 1904098-17-4

3-(2-Oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one

Cat. No.: B2660802
CAS No.: 1904098-17-4
M. Wt: 291.307
InChI Key: NMGKPFJGYQVCQQ-UHFFFAOYSA-N
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Description

3-(2-Oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and an oxazolidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.

    Reduction: The oxazolidinone moiety can be reduced under specific conditions to yield corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include mCPBA and Oxone.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like trimethylsilyl cyanide (TMSCN) are employed for substitution reactions.

Major Products

The major products formed from these reactions include pyrrolidin-2-one derivatives, reduced alcohols, and substituted pyridine compounds.

Scientific Research Applications

3-(2-Oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a scaffold for drug development.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can enhance binding affinity to proteins, while the oxazolidinone moiety can inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This dual action makes it a potent candidate for antimicrobial therapy .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A simpler analog with similar biological activities.

    Pyrrolidine-2,5-diones: Compounds with enhanced biological profiles due to additional functional groups.

    Prolinol: A derivative with different stereochemistry and biological activity.

Uniqueness

3-(2-Oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one is unique due to its combination of a pyrrolidine ring, a pyridine ring, and an oxazolidinone moiety. This structure allows for diverse chemical reactivity and biological activity, making it a versatile scaffold for drug development.

Properties

IUPAC Name

3-[2-oxo-2-(3-pyridin-2-yloxypyrrolidin-1-yl)ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c18-13(10-17-7-8-20-14(17)19)16-6-4-11(9-16)21-12-3-1-2-5-15-12/h1-3,5,11H,4,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGKPFJGYQVCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=N2)C(=O)CN3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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